Azido-PEG35-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Azido-PEG35-amine is a compound that contains both an azide group and an amine group linked through a polyethylene glycol (PEG) chain. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, bicyclo[6.1.0]non-4-yne (BCN), and dibenzocyclooctyne (DBCO) via click chemistry to yield a stable triazole linkage. The amine group is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) ester, and carbonyls (ketone, aldehyde) .

准备方法

Synthetic Routes and Reaction Conditions

Azido-PEG35-amine is typically synthesized through a multi-step process involving the functionalization of PEG with azide and amine groups

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as chromatography to ensure the final product meets the required specifications for research and industrial applications .

化学反应分析

Click Chemistry Reactions (Azide Group)

The terminal azide group participates in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloadditions, forming stable 1,2,3-triazole linkages:

Reaction Partners and Conditions

Key Findings :

- CuAAC reactions achieve >90% conversion within 8–12 hours at room temperature .

- SPAAC avoids copper toxicity, enabling live-cell labeling with minimal cytotoxicity .

- PEG spacers enhance reaction kinetics by reducing steric hindrance .

Amine Group Reactivity

The primary amine undergoes nucleophilic reactions with electrophilic groups:

Common Conjugation Routes

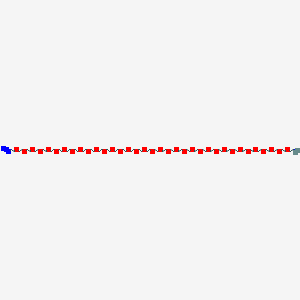

| Reaction Type | Reagents/Conditions | Product Stability | Application Example |

|---|---|---|---|

| Amide bond formation | EDC/NHS, carboxylic acids, pH 6–7 | High (>1 year) | Protein PEGylation |

| Schiff base formation | Aldehydes/ketones, pH 7–9 | Labile (requires reduction) | Hydrogel synthesis |

| Reductive amination | NaBH₃CN or NaBH(OAc)₃, pH 4–6 | Stable | Antibody-drug conjugates |

Critical Notes :

- Schiff bases require reduction (e.g., NaBH₄) to stabilize secondary amines .

- Amine reactivity is pH-dependent: optimal activity at pH 7–9 for aldehydes/ketones, pH 6–7 for NHS esters .

Azide Reduction to Amine

The azide group serves as a masked amine, reducible under controlled conditions:

Reduction Methods

| Reducing Agent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Triphenylphosphine | THF/H₂O (3:1) | 25°C | 4 h | 95% | |

| Dithiothreitol | PBS pH 7.4 | 37°C | 12 h | 80% |

Applications :

- Generates homobifunctional amine-PEG-amine for stepwise conjugations .

- Enables post-reduction modifications, such as NHS ester coupling .

Staudinger Ligation

The azide reacts with phosphine derivatives (e.g., triphenylphosphine) to form stable amide bonds:

Reaction :

R N3+PPh3→R NH2+PPh3O

Conditions :

Use Case : Labeling glycans on hippocampal neurons in neuroscience studies .

Stability and Handling Considerations

| Factor | Requirement | Rationale |

|---|---|---|

| Storage | -20°C under inert atmosphere (N₂/Ar) | Prevents azide degradation |

| Solubility | DMSO, DMAC, or aqueous buffers (pH 6–8) | Maintains reagent activity |

| Moisture Exposure | Limit to <5% relative humidity | Avoids hydrolysis of amine groups |

Safety : Classified as a skin/eye irritant (GHS H315/H319) .

Case Study: SK2 Channel Detection in Neurons

Azido-PEG35-amine was used to conjugate alkyne-modified anti-SK2 antibodies for hippocampal neuron imaging :

- Click Reaction : Antibody-alkyne + this compound → Triazole linkage.

- Amine Activation : PEG-amine conjugated to fluorescent NHS ester (λₑₓ=488 nm).

- Result : Enhanced solubility and signal-to-noise ratio vs. non-PEGylated controls.

Comparative Reactivity of Azido-PEG Variants

科学研究应用

Synthesis of Azido-PEG35-amine

The synthesis of this compound typically involves a multi-step process that includes the functionalization of polyethylene glycol. The general synthetic route can be summarized as follows:

- Hydroxyl-Terminated PEG Conversion : Hydroxyl-terminated polyethylene glycol is converted to azido-terminated PEG through a series of reactions involving mesylation followed by azidation.

- Reduction to Amino Group : The azido end-group can be reduced to an amino end-group using reducing agents such as zinc in the presence of ammonium chloride, yielding high isolated yields (82–99%) of the desired product .

- Characterization : The final product is characterized using techniques such as NMR spectroscopy and MALDI-ToF mass spectrometry to confirm the successful conversion and purity .

Properties

This compound exhibits several key properties:

- Hydrophilicity : The polyethylene glycol chain enhances solubility in aqueous environments.

- Reactivity : The azide group allows for reactions via click chemistry with alkynes, while the amine group can react with carboxylic acids and activated esters .

Chemistry

- Linker in Synthesis : this compound is used as a linker in the synthesis of complex molecules and polymers through click chemistry reactions, facilitating the formation of stable triazole linkages .

Biology

- Bioconjugation Techniques : It serves as a crucial component in bioconjugation methods to attach biomolecules (like proteins or antibodies) to surfaces or other molecules, enhancing their functionality .

- Nanoparticle Functionalization : Recent studies have demonstrated its application in stabilizing gold nanoparticles, which are functionalized with azide groups for biomedical applications such as drug delivery and imaging .

Medicine

- Drug Delivery Systems : this compound is utilized in drug delivery systems to improve the solubility and stability of therapeutic agents. Its ability to form stable linkages allows for controlled release mechanisms .

- PROTAC Linkers : It is also employed as a linker in PROTAC (Proteolysis Targeting Chimeras) technology, which aims to target specific proteins for degradation within cells, offering potential therapeutic benefits in cancer treatment .

Case Studies

作用机制

The mechanism of action of Azido-PEG35-amine involves its ability to form stable linkages through click chemistry and amide bond formation. The azide group reacts with alkyne-containing molecules to form triazole linkages, while the amine group forms amide bonds with carboxylic acids or NHS esters. These reactions enable the compound to act as a versatile linker in various applications, facilitating the attachment of different molecules and enhancing their properties .

相似化合物的比较

Similar Compounds

Azido-PEG3-amine: Contains a shorter PEG chain but similar functional groups.

Azido-PEG4-amine: Another variant with a different PEG chain length.

Azido-PEG12-amine: Features a longer PEG chain, offering different solubility and reactivity properties .

Uniqueness

Azido-PEG35-amine is unique due to its longer PEG chain, which provides increased solubility and flexibility in aqueous media. This makes it particularly useful in applications requiring high solubility and biocompatibility, such as drug delivery and bioconjugation .

生物活性

Azido-PEG35-amine is a polyethylene glycol (PEG) derivative that features an azide functional group and an amine group. This compound has gained attention in the fields of bioconjugation, drug delivery, and chemical biology due to its unique properties that facilitate bioorthogonal reactions. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential applications in biomedical research.

Synthesis of this compound

The synthesis of this compound typically involves the modification of PEG with azide groups through various chemical reactions. One common method is the introduction of azide groups via nucleophilic substitution reactions on activated PEG derivatives. The resulting compound can then be purified and characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm the presence of the azide and amine functionalities .

This compound exhibits significant biological activity primarily through its ability to participate in bioorthogonal reactions, particularly the azide-alkyne cycloaddition (click chemistry). This reaction allows for the selective labeling of biomolecules without interfering with native biological processes. The presence of the amine group also enhances the solubility and stability of the compound in biological environments, making it suitable for various applications.

Cellular Uptake and Internalization

Research has demonstrated that compounds with azide functionalities can penetrate cell membranes effectively. For instance, studies involving similar polycationic compounds have shown that they can enter cells through direct membrane penetration as well as endocytosis. This dual mechanism enhances their utility in delivering therapeutic agents into cells .

Applications in Drug Delivery and Bioconjugation

This compound is particularly useful in drug delivery systems where it can be conjugated with therapeutic agents or imaging probes. The ability to form stable linkages with biomolecules enables targeted delivery to specific cells or tissues, enhancing therapeutic efficacy while minimizing side effects.

Case Studies

- Targeted Delivery : In a study focusing on targeted cancer therapy, this compound was conjugated with a chemotherapeutic agent and demonstrated improved cellular uptake in cancer cell lines compared to non-conjugated drugs. The conjugate showed a significant reduction in cell viability at lower concentrations than the free drug, indicating enhanced therapeutic potential.

- Imaging Applications : Another study utilized this compound for labeling proteins in live cells. The azide functionality allowed for specific attachment to fluorescent probes via click chemistry, enabling real-time imaging of protein dynamics within cellular environments.

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other PEG derivatives:

| Compound | Mechanism of Action | Cellular Uptake Method | Application Area |

|---|---|---|---|

| This compound | Bioorthogonal reactions | Direct penetration & endocytosis | Drug delivery, imaging |

| PEGylated Liposomes | Enhanced circulation time | Endocytosis | Drug delivery |

| PEG-Amino Acids | Increased solubility | Passive diffusion | Bioconjugation |

属性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H146N4O35/c73-1-3-77-5-7-79-9-11-81-13-15-83-17-19-85-21-23-87-25-27-89-29-31-91-33-35-93-37-39-95-41-43-97-45-47-99-49-51-101-53-55-103-57-59-105-61-63-107-65-67-109-69-71-111-72-70-110-68-66-108-64-62-106-60-58-104-56-54-102-52-50-100-48-46-98-44-42-96-40-38-94-36-34-92-32-30-90-28-26-88-24-22-86-20-18-84-16-14-82-12-10-80-8-6-78-4-2-75-76-74/h1-73H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQQBVVZWHNZSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H146N4O35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1627.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。